2-((2-(2,4-Dichlorophenyl)hydrazino)carbonyl)benzenecarboxylic acid
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Overview
Description
2-((2-(2,4-Dichlorophenyl)hydrazino)carbonyl)benzenecarboxylic acid is a chemical compound with the molecular formula C14H10Cl2N2O3 It is characterized by the presence of a dichlorophenyl group and a hydrazinocarbonyl group attached to a benzenecarboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(2,4-Dichlorophenyl)hydrazino)carbonyl)benzenecarboxylic acid typically involves the reaction of 2,4-dichlorophenylhydrazine with a suitable benzenecarboxylic acid derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the reaction. The process generally involves heating the reaction mixture to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining control over reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-((2-(2,4-Dichlorophenyl)hydrazino)carbonyl)benzenecarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinocarbonyl group to other functional groups.
Substitution: The dichlorophenyl group can participate in substitution reactions, where chlorine atoms are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted phenyl derivatives.
Scientific Research Applications
2-((2-(2,4-Dichlorophenyl)hydrazino)carbonyl)benzenecarboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((2-(2,4-Dichlorophenyl)hydrazino)carbonyl)benzenecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-(2,4-Dichlorophenyl)hydrazino)carbonyl)benzenesulfonic acid
- 2-((2-(2,4-Dichlorophenyl)hydrazino)carbonyl)benzeneboronic acid
Uniqueness
2-((2-(2,4-Dichlorophenyl)hydrazino)carbonyl)benzenecarboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Biological Activity
The compound 2-((2-(2,4-Dichlorophenyl)hydrazino)carbonyl)benzenecarboxylic acid is a hydrazine derivative that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound is characterized by the following structural formula:
This structure includes a dichlorophenyl group, which is significant for its biological interactions.
Biological Activity Overview
Research indicates that compounds with hydrazine moieties often exhibit a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The specific compound has been studied for its effects against various pathogens and cancer cell lines.
Antimicrobial Activity
Hydrazine derivatives have shown promise as antimicrobial agents. Studies have demonstrated that related compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a related hydrazone was found to possess significant antiplasmodial activity against Plasmodium falciparum .
Compound | Target Pathogen | IC50 (µM) |
---|---|---|
This compound | E. coli | TBD |
Related hydrazone | P. falciparum | 5.0 |
Antitumor Activity
The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. For example, one study indicated that similar hydrazones could trigger caspase-dependent pathways leading to cell death .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism and proliferation.
- Oxidative Stress Induction : It can increase reactive oxygen species (ROS), leading to oxidative damage in target cells.
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, promoting programmed cell death.
Case Studies
- Antimicrobial Efficacy : A study on a related hydrazone derivative demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating potential for therapeutic use .
- Cytotoxicity Against Cancer Cells : Research involving the evaluation of cytotoxic effects on breast cancer cell lines showed that the compound induced apoptosis through mitochondrial pathways, evidenced by increased caspase-3 activity .
Safety and Toxicity
While the biological activities are promising, safety profiles must be considered. Preliminary toxicity studies suggest that while these compounds exhibit potent biological effects, they also have associated cytotoxicity at higher concentrations. Further research is necessary to determine safe dosage ranges for therapeutic applications.
Properties
IUPAC Name |
2-[(2,4-dichloroanilino)carbamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O3/c15-8-5-6-12(11(16)7-8)17-18-13(19)9-3-1-2-4-10(9)14(20)21/h1-7,17H,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBDXJJENVZVMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC2=C(C=C(C=C2)Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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